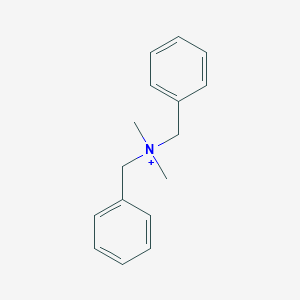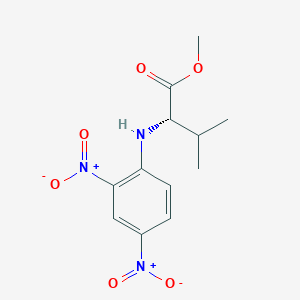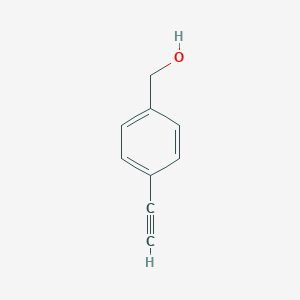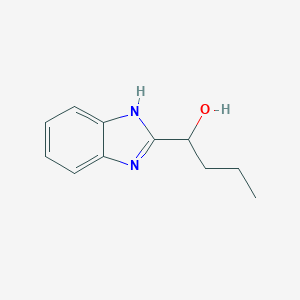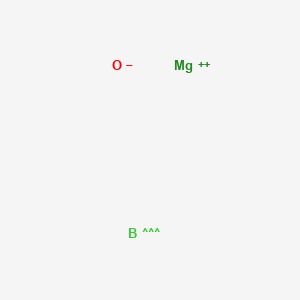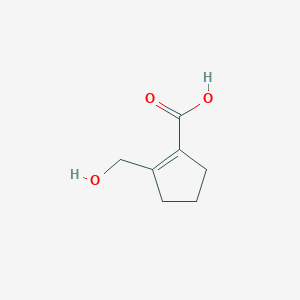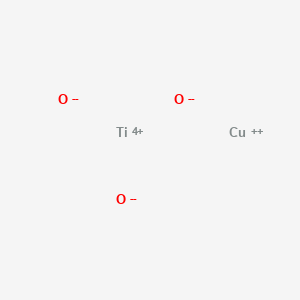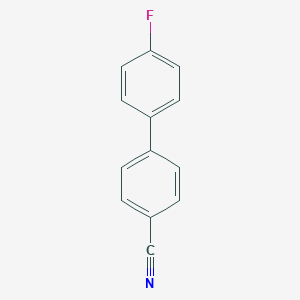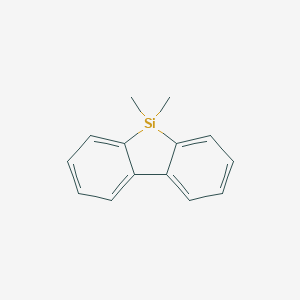
9,9-Dimethyl-9-silafluorene
Descripción general
Descripción
“9,9-Dimethyl-9-silafluorene” is a hetero-polycyclic aromatic compound that contains a silicon atom in its rings . It has the molecular formula C14H14Si and a molecular weight of 210.3465 .
Synthesis Analysis
The synthesis of 9,9-Dimethyl-9-silafluorene has been described in the literature . It has been used as a starting material in the synthesis of 9-ferrocenyl-9-borafluorene derivatives .
Molecular Structure Analysis
The compound crystallizes with two almost identical molecules in the asymmetric unit . All atoms of the silafluorene moiety lie in a common plane . The Si-C (methyl) bonds are significantly shorter than the Si-C (aromatic) bonds . Due to strain in the five-membered ring, the endocyclic C-Si-C angles are reduced .
Chemical Reactions Analysis
The compound has been used in the synthesis of unsymmetrically substituted 9-silafluorene-containing π-conjugated molecules . It has also been used in the preparation of 9-ferrocenyl-9-borafluorene derivatives .
Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 298.2±13.0 °C at 760 mmHg . The enthalpy of vaporization is 51.7±3.0 kJ/mol . The flash point is 120.0±13.4 °C . The index of refraction is 1.592 .
Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
9,9-Dimethyl-9-silafluorene has been used as a robust molecular platform for the construction of organic light-emitting diode (OLED) materials . The red OLED hosted by a 9-silafluorene derivative exhibited state-of-the-art current efficiency, power efficiency, and external quantum efficiency . This indicates the great potential of group 14 element derivatives in the construction of highly efficient OLED materials .
Solid-State Fluorescence
Effects of substitution on solid-state fluorescence in 9-Aryl-9-methyl-9H-9-silafluorenes have been studied . The introduction of functional aromatic substituents can shift the absorption/emission maxima to longer wavelengths, and fine-tune the optoelectronic properties . This makes 9,9-Dimethyl-9-silafluorene an attractive building block for fluorescent materials .
Electrophilic Reactions
9,9-Dimethyl-9H-9-silafluorene is one of the hetero-polycyclic aromatic compounds containing a silicon atom in their rings . It has been used in the study of electrophilic reactions .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 9,9-Dimethyl-9-silafluorene is the Organic Light Emitting Diode (OLED) materials . This compound is used as a robust molecular platform for the construction of OLED materials .
Mode of Action
9,9-Dimethyl-9-silafluorene interacts with its target by exhibiting similar photophysical properties, thermal stabilities, and electrochemical behaviors . It differs in charge transport abilities .
Biochemical Pathways
It’s known that this compound plays a crucial role in the construction of oled materials .
Pharmacokinetics
It’s known that this compound has a molecular weight of 2103465 .
Result of Action
The molecular and cellular effects of 9,9-Dimethyl-9-silafluorene’s action result in highly efficient red phosphorescent OLEDs . The red OLED hosted by a 9-silafluorene derivative exhibits state-of-the-art current efficiency, power efficiency, and external quantum efficiency (EQE) with maxima of 50.7 cd A −1, 44.7 lm W −1, and 28.3%, respectively .
Action Environment
It’s known that this compound exhibits thermal stability , suggesting that it can maintain its function under varying temperature conditions.
Propiedades
IUPAC Name |
5,5-dimethylbenzo[b][1]benzosilole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Si/c1-15(2)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQFTKVGILQPMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C2=CC=CC=C2C3=CC=CC=C31)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159991 | |
| Record name | 9,9-Dimethyl-9-silafluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Dimethyl-9-silafluorene | |
CAS RN |
13688-68-1 | |
| Record name | 9,9-Dimethyl-9-silafluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013688681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13688-68-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131592 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,9-Dimethyl-9-silafluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What insights does the crystal structure of 9,9-Dimethyl-9-silafluorene provide about its molecular geometry?
A: X-ray crystallography reveals that 9,9-Dimethyl-9-silafluorene crystallizes with two nearly identical molecules in the asymmetric unit []. The silafluorene moiety in both molecules is essentially planar, indicating significant conjugation within the ring system. Interestingly, the Si-C bonds to the methyl groups are shorter than the Si-C bonds within the aromatic ring, likely due to the strain within the five-membered ring [].
Q2: How can 9,9-Dimethyl-9-silafluorene be used in the synthesis of more complex molecules?
A: The regioselective functionalization of 9,9-Dimethyl-9-silafluorene allows for the introduction of various functional groups at specific positions. For example, the bromine atom introduced via bromination can serve as a handle for further transformations using cross-coupling reactions. This strategy enables the construction of π-conjugated molecules incorporating the 9-silafluorene moiety [], which could have interesting optoelectronic properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

